3-(Methylsulfanyl)-5,6-bis(trifluoromethyl)-1,2,4-triazine
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Overview
Description
3-(Methylsulfanyl)-5,6-bis(trifluoromethyl)-1,2,4-triazine is a chemical compound known for its unique structure and properties It contains a triazine ring substituted with a methylsulfanyl group and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-5,6-bis(trifluoromethyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the trifluoromethyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the triazine ring.
Scientific Research Applications
3-(Methylsulfanyl)-5,6-bis(trifluoromethyl)-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-5,6-bis(trifluoromethyl)-1,2,4-triazine involves its interaction with molecular targets and pathways. The trifluoromethyl groups can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used, such as its role in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Triazines: Compounds with similar structures but different substituents on the triazine ring.
Trifluoromethylated Pyrazoles: Compounds containing a pyrazole ring with trifluoromethyl groups.
Trifluoromethylated Ketones: Compounds with a ketone functional group and trifluoromethyl substituents.
Uniqueness
3-(Methylsulfanyl)-5,6-bis(trifluoromethyl)-1,2,4-triazine is unique due to the presence of both a methylsulfanyl group and two trifluoromethyl groups on the triazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
120943-60-4 |
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Molecular Formula |
C6H3F6N3S |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-methylsulfanyl-5,6-bis(trifluoromethyl)-1,2,4-triazine |
InChI |
InChI=1S/C6H3F6N3S/c1-16-4-13-2(5(7,8)9)3(14-15-4)6(10,11)12/h1H3 |
InChI Key |
VGGDROSBLMPPKA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(N=N1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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